An In-depth Technical Guide to Methyl N-trimethylsilylcarbamate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl N-trimethylsilylcarbamate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have witnessed the transformative power of versatile reagents in streamlining complex synthetic pathways. Methyl N-trimethylsilylcarbamate, a seemingly simple molecule, embodies this principle. Its unique combination of a carbamate moiety and a labile trimethylsilyl group makes it a valuable tool in the arsenal of the modern chemist. This guide is born out of a need for a consolidated, in-depth resource that moves beyond a cursory overview. It is designed to provide not just the "what" but the "why" – the fundamental chemical principles that govern its synthesis and reactivity, empowering researchers to harness its full potential. We will delve into the nuances of its preparation, explore its diverse applications as a protecting group and an isocyanate precursor, and provide practical, field-proven insights to ensure successful implementation in your research and development endeavors.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its safe and effective use. This section provides a comprehensive overview of the key physicochemical data for methyl N-trimethylsilylcarbamate, alongside critical safety information.
Structural and Molecular Information
Methyl N-trimethylsilylcarbamate possesses a molecular structure that marries the functionalities of a carbamate with the lability of a silyl ether. This unique arrangement is the source of its versatile reactivity.
| Property | Value | Source |
| IUPAC Name | methyl N-(trimethylsilyl)carbamate | [1] |
| Synonyms | Methyl (trimethylsilyl)carbamate, TMS Carbamate | [1] |
| CAS Number | 18147-09-6 | [1] |
| Molecular Formula | C₅H₁₃NO₂Si | [1] |
| Molecular Weight | 147.25 g/mol | [1] |
| SMILES | COC(=O)N(C)C | [1] |
| InChI | InChI=1S/C5H13NO2Si/c1-8-5(7)6-9(2,3)4/h1-4H3,(H,6,7) | [1] |
Physical Properties
The physical state and solubility of methyl N-trimethylsilylcarbamate dictate its handling and reaction conditions.
| Property | Value | Source |
| Boiling Point | 66 °C | [2] |
| Density | 0.963 g/cm³ | [2] |
| Refractive Index | 1.4267 | [2] |
| Flash Point | 32 °C | [2] |
| Sensitivity | Moisture Sensitive; reacts slowly with water/moisture. | [2] |
Safety and Handling
As with any chemical reagent, a comprehensive understanding of the associated hazards is paramount for ensuring laboratory safety.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound. Key precautions include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[3]
-
Keep away from open flames, hot surfaces, and sources of ignition.[3]
-
Use only non-sparking tools and take precautionary measures against static discharges.[3]
-
Ensure adequate ventilation.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store under an inert atmosphere.[3]
-
Protect from moisture.[3]
Synthesis of Methyl N-trimethylsilylcarbamate
The synthesis of methyl N-trimethylsilylcarbamate can be approached through several routes, primarily involving the silylation of methyl carbamate. The choice of method often depends on the available starting materials, desired scale, and reaction conditions.
Silylation of Methyl Carbamate with Chlorotrimethylsilane
This is a direct and common method for the synthesis of N-silyl compounds. The reaction proceeds via the nucleophilic attack of the nitrogen atom of methyl carbamate on the silicon atom of chlorotrimethylsilane. A base is required to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol:
-
To a solution of methyl carbamate (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a suitable base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the precipitated triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to afford pure methyl N-trimethylsilylcarbamate.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Dry Solvents: The trimethylsilyl group is susceptible to hydrolysis. Carrying out the reaction under an inert atmosphere and using dry solvents prevents the decomposition of the product and the silylating agent.
-
Use of a Base: The reaction generates hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic. The base neutralizes the acid, allowing the reaction to proceed to completion. Triethylamine is a common choice due to its suitable basicity and the formation of a filterable salt.
-
Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of the silylating agent at 0 °C helps to control the reaction temperature, minimizing potential side reactions.
Silylation Using Hexamethyldisilazane (HMDS)
Hexamethyldisilazane is another common silylating agent.[1] It offers the advantage of producing ammonia as the only byproduct, which can be easily removed. This method often requires a catalyst to activate the HMDS.
Experimental Protocol:
-
Combine methyl carbamate (1.0 eq), hexamethyldisilazane (0.6 eq, as it contains two silyl groups), and a catalytic amount of a suitable catalyst (e.g., ammonium sulfate or saccharin) in a reaction vessel equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by observing the evolution of ammonia or by analytical techniques such as GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The excess HMDS and the product can be separated by fractional distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Catalyst: HMDS is a less reactive silylating agent than chlorotrimethylsilane. A catalyst is often necessary to facilitate the reaction. Protic acids or their ammonium salts can protonate the nitrogen of HMDS, making the silicon more electrophilic.
-
Reflux Conditions: The reaction typically requires heating to overcome the activation energy for the silylation of the relatively non-nucleophilic carbamate nitrogen.
Spectroscopic Characterization
Accurate characterization of methyl N-trimethylsilylcarbamate is essential for confirming its identity and purity. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.1 - 0.3 | Singlet | 9H | (CH₃)₃Si- |
| ~3.6 - 3.7 | Singlet | 3H | -OCH₃ |
| ~5.0 - 5.5 | Broad Singlet | 1H | -NH- |
Interpretation:
-
The upfield singlet corresponds to the nine equivalent protons of the trimethylsilyl group.
-
The singlet in the midfield region is assigned to the three protons of the methyl ester group.
-
The broad singlet in the downfield region is characteristic of the N-H proton, which may be broadened due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to display three signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ -1.0 | (CH₃)₃Si- |
| ~ 51 | -OCH₃ |
| ~ 158 | C=O |
Interpretation:
-
The upfield signal is characteristic of the carbon atoms in the trimethylsilyl group.
-
The signal around 51 ppm corresponds to the carbon of the methoxy group.
-
The downfield signal is assigned to the carbonyl carbon of the carbamate group.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~2960, 2850 | Medium | C-H Stretch (Aliphatic) |
| ~1720 | Strong | C=O Stretch (Carbamate) |
| ~1250, 840 | Strong | Si-C Stretch |
Interpretation:
-
The broad absorption around 3300 cm⁻¹ is indicative of the N-H stretching vibration.
-
The strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in a carbamate.
-
The strong bands at approximately 1250 and 840 cm⁻¹ are characteristic absorptions for the trimethylsilyl group.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) will likely show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 147 | [M]⁺, Molecular ion |
| 132 | [M - CH₃]⁺, Loss of a methyl group from the TMS moiety |
| 73 | [(CH₃)₃Si]⁺, Trimethylsilyl cation |
Interpretation:
-
The molecular ion peak at m/z 147 confirms the molecular weight of the compound.
-
A prominent peak at m/z 132, corresponding to the loss of a methyl radical, is a common fragmentation pathway for trimethylsilyl compounds.
-
The base peak is often observed at m/z 73, corresponding to the stable trimethylsilyl cation.
Reactivity and Synthetic Applications
The chemical utility of methyl N-trimethylsilylcarbamate stems from the interplay between the carbamate and the trimethylsilyl group. This section explores its key reactive pathways and their applications in organic synthesis.
Amine Protection
The trimethylsilyl group can serve as a protecting group for the nitrogen atom of the carbamate. However, its lability towards acidic and fluoride-containing reagents makes it a transient protecting group, often used for in-situ derivatization to enhance solubility or reactivity.
The N-H proton of the carbamate is acidic enough to be deprotonated by a strong base, and the resulting anion can then be silylated. The reverse reaction, desilylation, is readily achieved under mild acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Thermal Generation of Methyl Isocyanate
One of the most significant applications of methyl N-trimethylsilylcarbamate is its use as a precursor for the in-situ generation of methyl isocyanate. Isocyanates are highly reactive and often hazardous to handle and store. Generating them from a stable precursor at the point of use is a safer and more convenient alternative to using the neat reagents.
The thermolysis of methyl N-trimethylsilylcarbamate proceeds via an intramolecular elimination reaction, yielding methyl isocyanate and trimethylsilanol, which can further react to form hexamethyldisiloxane.
Experimental Considerations:
-
The thermolysis is typically carried out in a high-boiling, inert solvent.
-
The temperature required for the decomposition depends on the specific substrate but is generally in the range of 150-250 °C.[5]
-
The generated methyl isocyanate can be trapped in situ by a nucleophile present in the reaction mixture or distilled from the reaction vessel as it is formed.
Mechanism of Thermolysis:
The decomposition is believed to proceed through a concerted, six-membered ring transition state, although a stepwise mechanism involving a silicenium ion intermediate cannot be entirely ruled out under certain conditions. The driving force for the reaction is the formation of the stable Si-O bond and the entropically favored release of the small, volatile isocyanate molecule.
Reactions with Nucleophiles and Electrophiles
The reactivity of methyl N-trimethylsilylcarbamate towards nucleophiles and electrophiles is dictated by the electronic nature of the molecule. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The nitrogen atom, after deprotonation, is nucleophilic and can react with electrophiles.
-
Reaction with Nucleophiles: Strong nucleophiles can attack the carbonyl carbon, leading to the displacement of either the methoxy or the trimethylsilylamino group, depending on the reaction conditions and the nature of the nucleophile.
-
Reaction with Electrophiles: After deprotonation with a strong base, the resulting N-anion is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides, to form N-substituted derivatives.
Conclusion and Future Outlook
Methyl N-trimethylsilylcarbamate is a versatile and valuable reagent in organic synthesis. Its ability to serve as a stable precursor for the in-situ generation of methyl isocyanate offers a significant safety and handling advantage over traditional methods. Furthermore, its utility as a transient protecting group and a scaffold for further functionalization underscores its importance in modern synthetic strategies.
Future research in this area may focus on the development of catalytic methods for the synthesis and thermolysis of silyl carbamates, further enhancing their efficiency and applicability. The exploration of novel applications in areas such as polymer chemistry and materials science also holds considerable promise. As the demand for safer and more efficient synthetic methodologies continues to grow, reagents like methyl N-trimethylsilylcarbamate will undoubtedly play an increasingly vital role in advancing the frontiers of chemical synthesis.
References
- Ghorbani-Vaghei, R., & Veisi, H. (2009). Hexamethyldisilazane. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1293. [Link][5]
